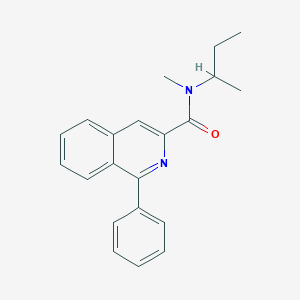![molecular formula C22H17N3OS B8465973 4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde](/img/structure/B8465973.png)
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
準備方法
The synthesis of 4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde involves multiple steps, typically starting with the preparation of the pyrido[2,3-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate starting materials such as 2-aminopyridine and benzaldehyde derivatives. The ethylthio group is introduced via nucleophilic substitution reactions using ethylthiol as the nucleophile. The final product is obtained after purification through recrystallization or chromatography .
化学反応の分析
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles like amines or thiols.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antibacterial, and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or other signaling molecules, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be compared with other similar compounds, such as:
4-[2-(Methylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]benzaldehyde: This compound has a methylthio group instead of an ethylthio group, which may result in different biological activities and reactivity.
4-[2-(Ethylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]acetaldehyde: This compound has an acetaldehyde group instead of a benzaldehyde group, which can affect its chemical properties and applications.
4-[2-(Ethylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]benzoic acid:
特性
分子式 |
C22H17N3OS |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
4-(2-ethylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde |
InChI |
InChI=1S/C22H17N3OS/c1-2-27-22-23-13-18-12-19(16-6-4-3-5-7-16)20(24-21(18)25-22)17-10-8-15(14-26)9-11-17/h3-14H,2H2,1H3 |
InChIキー |
FPNQJSMQULEZLH-UHFFFAOYSA-N |
正規SMILES |
CCSC1=NC2=NC(=C(C=C2C=N1)C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl-[6-(1-methyl-piperidin-4-yloxy)-pyridin-2-yl]-amine](/img/structure/B8465895.png)

![[(2S)-7-nitro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B8465905.png)

![1h-Pyrrolo[3,2-c]pyridine-6-carboxylic acid,1-[(4-fluorophenyl)methyl]-,ethyl ester](/img/structure/B8465923.png)
![tert-butyl 6-(2-ethoxy-2-oxoethyl)-1-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B8465924.png)







